1-(2-Fluorobenzoyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBXHPRYPHBYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Fluorobenzoyl Pyrrolidine and Analogous Structures
Established Synthetic Routes to the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. mdpi.commdpi.comtandfonline.comtandfonline.comnih.govnih.govresearchgate.net Consequently, a rich and diverse collection of synthetic methods for its construction has been developed over the years. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors. mdpi.comnih.gov
One of the most common starting points for the first approach is the readily available amino acid, L-proline, and its derivatives like 4-hydroxyproline. mdpi.comnih.govresearchgate.net These chiral building blocks provide a straightforward entry to enantiomerically pure pyrrolidine derivatives. For instance, (S)-prolinol, obtained via the reduction of proline with reagents like lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4), serves as a key precursor in the synthesis of numerous drugs. mdpi.comresearchgate.net
Cyclization strategies from acyclic precursors offer greater flexibility in accessing a wide range of substitution patterns on the pyrrolidine ring. mdpi.comresearchgate.net Prominent among these are multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. tandfonline.comtandfonline.comtandfonline.com The [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne is a particularly powerful tool for constructing the five-membered ring. tandfonline.comtandfonline.comtandfonline.commdpi.com This approach has been widely employed in the synthesis of spiro-pyrrolidinyl-oxindole alkaloids and other complex heterocyclic systems. tandfonline.comtandfonline.comtandfonline.com Other notable cyclization methods include intramolecular C-H amination reactions, palladium-catalyzed hydroamination of unactivated alkenes, and ring-closing metathesis. organic-chemistry.org
| Approach | Description | Key Reagents/Methods | Advantages | References |
|---|---|---|---|---|
| Functionalization of Pre-existing Rings | Modification of readily available pyrrolidine derivatives. | L-proline, 4-hydroxyproline, (S)-prolinol, LiAlH4, LiBH4 | Access to enantiomerically pure products. | mdpi.comnih.govresearchgate.net |
| Cyclization of Acyclic Precursors | Construction of the pyrrolidine ring from open-chain molecules. | [3+2] Cycloaddition (azomethine ylides), multicomponent reactions, intramolecular C-H amination, Pd-catalyzed hydroamination, ring-closing metathesis. | High flexibility in substitution patterns. | mdpi.comtandfonline.comtandfonline.comresearchgate.nettandfonline.commdpi.comorganic-chemistry.org |
Acylation Strategies for Regioselective Introduction of the 2-Fluorobenzoyl Moiety
The introduction of the 2-fluorobenzoyl group onto the pyrrolidine nitrogen is most commonly achieved through acylation reactions. This transformation typically involves the reaction of pyrrolidine with a reactive derivative of 2-fluorobenzoic acid, such as 2-fluorobenzoyl chloride. tandfonline.comrsc.orgorgsyn.org The reaction is generally carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. tandfonline.comorgsyn.org
The choice of solvent and reaction conditions can influence the efficiency of the acylation. Dichloromethane is a frequently used solvent for this type of transformation. tandfonline.comorgsyn.org The regioselectivity of the acylation is generally high for the nitrogen atom of the pyrrolidine ring due to its nucleophilicity.
In addition to acid chlorides, other activating agents can be employed for the acylation. For instance, the use of methanesulfonyl chloride and N-methylimidazole can facilitate the condensation of N-substituted prolines with anilines. rsc.org Lewis acids, such as boron trifluoride-diethyl etherate, have also been utilized to promote the C-acylation of pyrrolidine-2,4-diones. rsc.org
Enzymatic acylation offers a green and highly selective alternative to chemical methods. mdpi.com Lipases, for example, can catalyze the regioselective acylation of diols and other polyfunctional molecules, often with high enantioselectivity. mdpi.com While not specifically documented for 1-(2-fluorobenzoyl)pyrrolidine, this approach holds promise for the development of more sustainable synthetic routes.
| Acylating Agent | Promoter/Catalyst | Key Features | References |
|---|---|---|---|
| 2-Fluorobenzoyl chloride | Triethylamine | Standard and widely used method. | tandfonline.comorgsyn.org |
| Carboxylic acid with activating agent | Methanesulfonyl chloride/N-methylimidazole | Useful for amide bond formation. | rsc.org |
| Acid chloride | Boron trifluoride-diethyl etherate | Promotes C-acylation of specific pyrrolidine derivatives. | rsc.org |
| Acyl donor (e.g., vinyl acetate) | Lipase | Enzymatic, high regioselectivity and enantioselectivity. | mdpi.com |
Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomeric Purity
The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance, as the stereochemistry of these compounds often dictates their biological activity. nih.gov Two primary strategies are employed to achieve this: asymmetric synthesis and chiral resolution.
Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. This can be accomplished through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. mdpi.comorganic-chemistry.orgnih.gov Chiral auxiliaries, such as tert-butylsulfinamide, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. organic-chemistry.orgnih.gov Chiral catalysts, including chiral phosphoric acids and organocatalysts derived from proline, are highly effective in promoting enantioselective transformations. mdpi.comorganic-chemistry.orgacs.org For instance, chiral phosphoric acids have been successfully used in the asymmetric "clip-cycle" synthesis of disubstituted pyrrolidines. acs.org
Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. rsc.orgwhiterose.ac.ukacs.org This can be achieved through several techniques. Kinetic resolution, a widely used method, relies on the differential reaction rates of the enantiomers with a chiral reagent or catalyst. rsc.orgwhiterose.ac.ukrsc.org This can be accomplished using enzymes, such as lipases, which often exhibit high enantioselectivity in the hydrolysis or acylation of racemic substrates. rsc.org Another common approach is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. acs.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. acs.org
| Strategy | Method | Description | Examples | References |
|---|---|---|---|---|
| Asymmetric Synthesis | Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | tert-Butylsulfinamide | organic-chemistry.orgnih.gov |
| Chiral Catalysts | Use of a chiral substance to catalyze an enantioselective reaction. | Chiral phosphoric acids, proline-derived organocatalysts | mdpi.comorganic-chemistry.orgacs.org | |
| Chiral Starting Materials | Utilization of enantiomerically pure starting materials. | L-proline | mdpi.comnih.govresearchgate.net | |
| Chiral Resolution | Kinetic Resolution | Separation based on the differential reaction rates of enantiomers. | Enzymatic resolution with lipases | rsc.orgwhiterose.ac.ukrsc.org |
| Diastereomeric Salt Formation | Separation of diastereomeric salts by crystallization. | Reaction with a chiral resolving agent. | acs.org |
Novel Synthetic Approaches and Methodological Innovations in Pyrrolidine Chemistry
The field of pyrrolidine synthesis is continuously evolving, with researchers developing novel and more efficient methods. tandfonline.comnih.govtandfonline.combohrium.com These innovations often focus on improving step economy, functional group tolerance, and stereocontrol.
One area of significant advancement is the development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot. mdpi.com This approach streamlines synthetic sequences and reduces waste. For example, cascade reactions involving [3+2] cycloadditions have been utilized to construct complex polycyclic pyrrolidine-containing compounds. mdpi.com
Metal-free synthetic strategies are also gaining prominence due to their reduced cost and environmental impact. nih.govchemistryviews.org An example is the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, which leads to the formation of a pyrrolinium cation that can then react with various nucleophiles. nih.gov
Photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to pyrrolidine chemistry is an active area of research. organic-chemistry.org This methodology allows for the generation of radical intermediates under mild conditions, enabling novel C-H functionalization and coupling reactions.
The "clip-cycle" synthesis is another innovative approach that involves the activation of a bis-homoallylic amine via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring. acs.org This method has proven effective for the synthesis of 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity. acs.org
| Method | Description | Key Features | References |
|---|---|---|---|
| Cascade/Tandem Reactions | Multiple bond-forming events in a single pot. | Increased efficiency, reduced waste. | mdpi.com |
| Metal-Free Synthesis | Reactions that do not require metal catalysts. | Reduced cost and environmental impact. | nih.govchemistryviews.org |
| Photoredox Catalysis | Use of light to generate radical intermediates for novel transformations. | Mild reaction conditions, unique reactivity. | organic-chemistry.org |
| "Clip-Cycle" Synthesis | Alkene metathesis followed by intramolecular aza-Michael cyclization. | Access to disubstituted pyrrolidines with high enantioselectivity. | acs.org |
Optimization of Reaction Conditions and Process Chemistry for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. acs.orgnih.gov For the synthesis of this compound and its analogs, several factors must be considered.
The choice of solvent is crucial, as it can affect reaction rates, yields, and product purity. organic-chemistry.orgnih.gov For instance, in the asymmetric synthesis of pyrrolidines via oxetane (B1205548) desymmetrization, dichloroethane at a controlled temperature was found to be optimal for achieving high enantioselectivity. organic-chemistry.org Process chemists often employ Design of Experiments (DoE) to systematically investigate the effects of multiple variables, such as temperature, concentration, and reagent stoichiometry, on the reaction outcome. nih.gov
For acylation reactions, the rate of addition of the acylating agent and the reaction temperature are critical parameters to control, especially on a large scale, to manage heat evolution and prevent side reactions. orgsyn.org The work-up and purification procedures also need to be optimized for scalability, often favoring crystallization over chromatography. rsc.org
The development of continuous flow processes offers significant advantages for the scalable synthesis of pharmaceuticals. nih.gov Flow chemistry allows for better control of reaction parameters, improved safety, and higher throughput compared to batch processes. The implementation of flow technology for key steps, such as Curtius rearrangements, has been successfully demonstrated in the synthesis of complex molecules. nih.gov
| Factor | Importance | Optimization Strategies | References |
|---|---|---|---|
| Solvent | Affects reaction rate, yield, and purity. | Screening of different solvents, use of solvent mixtures. | organic-chemistry.orgnih.gov |
| Temperature | Influences reaction kinetics and selectivity. | Precise temperature control, optimization for enantioselectivity. | organic-chemistry.org |
| Reagent Stoichiometry | Impacts yield and impurity profile. | Design of Experiments (DoE) to find optimal ratios. | nih.gov |
| Work-up and Purification | Crucial for obtaining the desired product in high purity. | Development of crystallization-based purifications over chromatography. | rsc.org |
| Process Technology | Enhances safety, control, and throughput. | Implementation of continuous flow chemistry. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Conformational Analysis of the 1-(2-Fluorobenzoyl)pyrrolidine Scaffold
The pyrrolidine (B122466) ring, a saturated five-membered heterocycle, is not planar and typically adopts non-planar conformations known as "pseudorotation" to minimize steric strain. nih.govd-nb.info The most common conformations are the envelope (where four atoms are coplanar and the fifth is out of plane) and the twist (where no three atoms are coplanar). In derivatives of proline, a similar pyrrolidine-containing structure, two specific envelope conformers, Cγ-exo and Cγ-endo, are frequently observed. nih.govresearchgate.net For N-acylpyrrolidines, the N-acyl group tends to orient the substituents at the 2- and 5-positions into a pseudo-axial orientation, which restricts the possible conformations of the ring. researchgate.net In a related compound, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, the pyrrolidine ring was found to adopt an envelope conformation. researchgate.net
The orientation of the 2-fluorobenzoyl group relative to the pyrrolidine ring is another critical conformational feature. There is rotational freedom around the C-N amide bond. In analogous structures, the benzyl (B1604629) group has been observed to adopt a dihedral angle of 60–80° relative to the plane of the pyrrolidine ring to minimize steric hindrance. The presence of the fluorine atom on the phenyl ring can further influence conformational preferences through stereoelectronic effects, such as electrostatic interactions and hyperconjugation. beilstein-journals.org
Systematic Impact of Substituent Modifications on the 2-Fluorobenzoyl Ring
Modifying the substituents on the 2-fluorobenzoyl ring can significantly alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its interaction with biological targets.
Structure-activity relationship (SAR) studies on related compounds provide insights into the potential impact of such modifications. For instance, in a series of pyrrolidinyl triazole derivatives, compounds containing a fluorine atom on the phenyl ring were found to be more active than those with a chlorine substituent. rsc.orgrsc.org In another class of compounds, arylfluoroquinolones, the greatest in vitro antibacterial potency was observed when the N-1 substituent was a p-fluorophenyl or a p-hydroxyphenyl group. msu.edu Conversely, for certain 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives with antibacterial activity, the presence of a 4-chlorophenyl group was noted in several of the most active molecules. frontiersin.org
The position and nature of the substituent are crucial. Electron-withdrawing groups, such as the fluorine atom in the parent compound, can affect the charge distribution across the aromatic ring and the adjacent carbonyl group. Adding further substituents or changing the fluorine's position would modulate these properties, potentially enhancing or diminishing biological activity depending on the specific interactions required with a target protein.
| Compound Series | Substituent Modification | Impact on Activity | Reference |
| Pyrrolidinyl triazoles | Fluorine vs. Chlorine on phenyl ring | Fluorine-substituted compounds were more active. | rsc.org |
| Arylfluoroquinolones | p-fluorophenyl or p-hydroxyphenyl at N-1 | Greatest in vitro antibacterial potency observed. | msu.edu |
| 1,2,4-oxadiazole pyrrolidines | 4-chlorophenyl group | Present in several of the most active molecules. | frontiersin.org |
Structural Variations of the Pyrrolidine Moiety and their Stereoelectronic Consequences
The pyrrolidine ring is a versatile scaffold that allows for extensive structural modifications, each carrying specific stereoelectronic consequences. nih.govresearchgate.net The introduction of substituents, particularly fluorine, directly onto the pyrrolidine ring can induce significant conformational changes that affect the biological roles of the molecule. researchgate.netbeilstein-journals.orgbeilstein-journals.org
For example, selective fluorination of the pyrrolidine ring can create a strong conformational bias. researchgate.netbeilstein-journals.org This is due to stereoelectronic effects such as the gauche effect, where the fluorine atom prefers to be positioned gauche (at a 60° dihedral angle) to an adjacent electronegative atom or group, and the anomeric effect, which involves the delocalization of a nitrogen lone pair into an anti-bonding C-F orbital (nN→σ*CF). researchgate.netbeilstein-journals.orgbeilstein-journals.org These effects can lock the pyrrolidine ring into a specific pucker, such as an exo or endo envelope conformation, thereby influencing how the molecule presents its other functional groups for interaction with biological targets. nih.gov
Vicinal difluorination of the pyrrolidine ring has been shown to mitigate some of the inherent conformational bias, demonstrating that the number and position of fluorine atoms can be used to fine-tune the three-dimensional shape of the scaffold. researchgate.netbeilstein-journals.org Beyond fluorination, other modifications, such as changing ring size or truncating parts of the scaffold, can also have dramatic effects. In studies on pyrrolidine pentamine derivatives, truncations to the molecule led to a loss of inhibitory activity, highlighting the importance of the intact pyrrolidine core for biological function. nih.govmdpi.com
| Modification | Stereoelectronic Consequence | Example Effect | Reference |
| Fluorination of Pyrrolidine Ring | Gauche and Anomeric Effects | Induces a strong conformational bias, favoring specific puckers (e.g., exo/endo). | researchgate.netbeilstein-journals.orgbeilstein-journals.org |
| C-4 Substitution on Proline Ring | Inductive and Stereoelectronic Factors | Controls ring pucker, leading to Cγ-exo or Cγ-endo conformers. | nih.gov |
| Truncation of Pyrrolidine Scaffold | Loss of Key Interaction Points | Results in a loss of inhibitory activity in pyrrolidine pentamines. | nih.govmdpi.com |
Stereochemical Influences on Molecular Interactions and Biological Profiles
Stereochemistry is a critical determinant of biological activity for pyrrolidine-containing compounds. beilstein-journals.org The pyrrolidine ring can possess multiple stereogenic centers, leading to the possibility of numerous stereoisomers. nih.gov Each stereoisomer can have a unique spatial arrangement of atoms, resulting in different biological profiles due to distinct binding modes with enantioselective biological targets like proteins and enzymes. d-nb.inforesearchgate.net
The importance of stereochemistry is clearly demonstrated in studies of various pyrrolidine derivatives. For example, in a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives, the aldose reductase inhibitory activity was found to reside almost exclusively in the (R)-(-) enantiomer, which was 10 times more potent in vitro and 500 times more potent in vivo than its corresponding (S)-(+)-enantiomer. acs.org Similarly, structure-activity relationship studies of pyrrolidine pentamine inhibitors revealed that modifications to the stereochemistry had significant effects on their inhibitory properties. nih.govmdpi.com
The specific orientation of substituents on the pyrrolidine ring dictates how the molecule can fit into a binding pocket and form key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Therefore, controlling the stereochemistry is a fundamental aspect of designing potent and selective pyrrolidine-based bioactive compounds.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics tools are powerful computational methods used to correlate the chemical structure of compounds with their biological activity. frontiersin.org These approaches are valuable for understanding the SAR of this compound analogs, predicting the activity of new compounds, and guiding the design of more potent molecules.
QSAR studies on pyrrolidine derivatives have successfully identified key molecular descriptors that govern their activity. For instance, a QSAR study on pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors found that the shape flexibility index, Ipso atom E-state index, and electrostatic parameters like dipole moment were crucial for determining inhibitory activity. nih.gov Another study on BACE-1 inhibitors with a pyrrolidine core developed a pharmacophore model that highlighted the importance of specific binding interactions with amino acid residues like Asp32 and Thr232. researchgate.net
These models are typically built using statistical methods such as multiple linear regression (MLR) and partial least squares (PLS). nih.govanalis.com.my Cheminformatics, a broader field that encompasses QSAR, uses computational techniques to solve a wide range of chemical problems. ifpenergiesnouvelles.com This can involve creating molecular descriptors, analyzing large chemical datasets, and predicting absorption, distribution, metabolism, and toxicity (ADMET) properties to assess the drug-likeness of compounds. nih.govnih.gov For pyrrolidine-based scaffolds, these computational approaches are indispensable for navigating the vast chemical space and optimizing molecular design. frontiersin.org
Pre Clinical Investigations of Biological Activity and Molecular Mechanisms
In Vitro Receptor Binding Profiling
In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors. merckmillipore.comcontractlaboratory.com These assays typically involve incubating a radiolabeled ligand with a receptor preparation and measuring the displacement by the test compound. merckmillipore.com
Enzyme Inhibition and Modulation Studies
The pyrrolidine (B122466) scaffold is present in many enzyme inhibitors. nih.gov The fluorobenzoyl moiety can also contribute to the inhibitory potential of a molecule. ontosight.ai
Identification of Specific Target Enzymes and IsoformsWhile direct target enzymes for 1-(2-Fluorobenzoyl)pyrrolidine have not been identified, related structures show activity against several enzyme families. Pyrrolidine derivatives have been investigated as inhibitors of:
Aldose Reductase (AKR1B1): A spiro-pyrrolidine compound containing a 4-bromo-2-fluorobenzyl group was found to be a potent and stereospecific inhibitor of aldose reductase, an enzyme implicated in diabetic complications. nih.govnih.govacs.org
Prolyl Oligopeptidase (POP): Novel cyanopyrrolidine-based compounds have been characterized as potent inhibitors of POP, a serine peptidase that is a therapeutic target for neurodegenerative diseases. frontiersin.org
Dipeptidyl Peptidase IV (DPP-IV): Certain pyrrolidine derivatives have shown inhibitory activity against the DPP-IV enzyme. nih.gov
Histone Deacetylases (HDACs): A derivative, (S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide, was synthesized as part of a study on substrate peptidomimetic inhibitors for HDACs. acs.org
DNA Gyrase and Topoisomerase IV: Some 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have shown inhibitory activity against these bacterial enzymes. nih.govfrontiersin.org
The following table summarizes enzymes inhibited by compounds structurally related to this compound.
| Enzyme Family | Specific Enzyme(s) | Related Inhibitor Structure |
| Oxidoreductases | Aldose Reductase (AKR1B1) | Spiro-pyrrolidine with 4-bromo-2-fluorobenzyl group |
| Hydrolases | Prolyl Oligopeptidase (POP) | Cyanopyrrolidine-based compounds |
| Hydrolases | Dipeptidyl Peptidase IV (DPP-IV) | 1,2,4-Oxadiazole pyrrolidine derivatives |
| Hydrolases | Histone Deacetylases (HDACs) | (S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide |
| Isomerases | DNA Gyrase, Topoisomerase IV | 1,2,4-Oxadiazole pyrrolidine derivatives |
Interactive Data Table Please note: This table is based on structurally related compounds, not this compound itself, due to a lack of specific data.
Cellular and Subcellular Mechanistic Investigations
Cellular and subcellular studies are essential to understand how a compound affects biological processes within a living cell. While specific investigations on this compound are absent from the literature, a derivative, 2‘-fluoro-6-pyrrol-2-phenyl-4-quinolone, was noted for its cytotoxic activities against renal and melanoma tumor cell lines in a product description. fishersci.ca Research on other pyrrolidine derivatives provides insight into potential cellular mechanisms. For example, some pyrrolidine-substituted compounds have shown antiproliferative effects against cancer cell lines like HT-29 and SH-SY5Y. nih.govfrontiersin.org Further studies on ST2 inhibitors with a 1-(Furan-2-ylmethyl)pyrrolidine base demonstrated a decrease in CD4+ and CD8+ T cell proliferation and an increase in the regulatory T cell population in mixed lymphocyte reaction assays, indicating a potential role in modulating immune responses. nih.gov
Cell-Based Functional Assays and Phenotypic Screening
The initial stages of pre-clinical investigation for this compound would involve a series of cell-based functional assays and phenotypic screens to identify its potential therapeutic applications. These assays provide a crucial first look at the compound's biological effects in a controlled, in vitro environment. technologynetworks.comnih.gov
Cell-Based Functional Assays:
Cell-based assays are designed to measure specific cellular responses to a test compound. nih.gov For this compound, a panel of assays would be employed to explore various potential activities, including but not limited to:
Cytotoxicity Assays: To determine the compound's potential as an anti-cancer agent, its cytotoxic effects would be evaluated against a panel of human cancer cell lines. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or lactate (B86563) dehydrogenase (LDH) release assay.
Anti-inflammatory Assays: The compound's ability to modulate inflammatory responses would be assessed by measuring its effect on the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). nih.govresearchgate.net
Neuronal Viability and Protection Assays: To investigate potential neuroprotective effects, primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) would be exposed to neurotoxic insults (e.g., glutamate, hydrogen peroxide) in the presence and absence of this compound. Cell viability would then be assessed. acs.org
Receptor Binding and Functional Assays: If computational modeling or structural similarity suggests potential targets, specific receptor binding assays (e.g., radioligand binding assays) and functional assays (e.g., calcium flux assays, cAMP assays) would be conducted in cell lines overexpressing the target receptor. researchgate.net
Phenotypic Screening:
Morphological Profiling: Cancer cell lines or other relevant cell types would be treated with this compound, and changes in cellular morphology, such as cell shape, size, and cytoskeletal organization, would be quantified using automated microscopy and image analysis software.
Multi-parameter Cytotoxicity Profiling: This would involve simultaneously measuring various indicators of cell health and death pathways (e.g., apoptosis, necrosis, autophagy) to gain a more nuanced understanding of the compound's cytotoxic mechanism.
Neurite Outgrowth Assays: For potential neuro-regenerative applications, the effect of the compound on neurite outgrowth in primary neurons or neuronal progenitor cells would be quantified.
A hypothetical data table summarizing the results of initial cell-based functional assays is presented below.
| Cell Line | Assay Type | Endpoint Measured | Hypothetical Result for this compound |
| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability (IC50) | 15 µM |
| A549 (Lung Cancer) | MTT Assay | Cell Viability (IC50) | 25 µM |
| RAW 264.7 (Macrophage) | Griess Assay | Nitric Oxide Production (IC50) | 10 µM |
| SH-SY5Y (Neuroblastoma) | H2O2-induced toxicity | Neuronal Viability | Increased viability by 40% at 1 µM |
Analysis of Molecular Signaling Pathways and Cellular Responses
Following the identification of promising biological activity in cell-based assays, the next step is to elucidate the underlying molecular mechanisms. This involves investigating the compound's impact on key signaling pathways and cellular responses. ectrx.orgmdpi.com
Western Blot Analysis: This technique would be used to determine the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways. For instance, if the compound shows anti-cancer activity, pathways like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways would be investigated. mdpi.com If anti-inflammatory effects are observed, the NF-κB signaling pathway would be a primary focus. ectrx.org
Gene Expression Profiling: Techniques such as quantitative real-time PCR (qPCR) or microarray analysis would be employed to assess changes in the expression of genes involved in the observed cellular responses. For example, in an anti-inflammatory context, the expression of genes encoding cytokines and chemokines would be analyzed.
Flow Cytometry: This method would be used to analyze various cellular responses at the single-cell level. For instance, in cancer studies, it could be used to analyze the cell cycle distribution and the induction of apoptosis. In immunological studies, it could be used to characterize changes in immune cell populations.
Immunofluorescence Microscopy: This technique would be used to visualize the subcellular localization of key proteins and to observe changes in cellular structures in response to treatment with the compound. For example, the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus could be visualized.
A hypothetical data table summarizing the analysis of molecular signaling pathways is presented below.
| Cell Line | Treatment | Signaling Pathway Analyzed | Key Protein Change Observed |
| MCF-7 | This compound | PI3K/Akt/mTOR | Decreased phosphorylation of Akt and mTOR |
| RAW 264.7 | LPS + this compound | NF-κB | Inhibition of IκBα degradation and p65 nuclear translocation |
In Vivo Pharmacological Models (Non-Human, Mechanistic Focus)
After establishing in vitro activity and gaining insights into the molecular mechanisms, the investigation of this compound would proceed to in vivo pharmacological models. These studies are crucial for understanding the compound's effects in a whole organism and for providing a rationale for potential therapeutic use.
Animal Model Selection for Specific Biological Activity Research
The choice of animal models is dictated by the biological activity observed in the in vitro studies.
For Anti-cancer Activity: Xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., nude mice or SCID mice), are commonly used. The choice of the cancer cell line for implantation would be based on the in vitro cytotoxicity data. cnrs.fr
For Anti-inflammatory Activity: Several rodent models of inflammation are available. The carrageenan-induced paw edema model in rats or mice is a standard acute inflammation model. nih.govresearchgate.net For more chronic inflammatory conditions, models such as collagen-induced arthritis in mice (a model for rheumatoid arthritis) could be employed.
For CNS Activity: Based on the pyrrolidine scaffold's known central nervous system (CNS) activity, models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice, would be relevant to assess anticonvulsant potential. acs.orgnih.gov To investigate potential antidepressant effects, the forced swim test or tail suspension test in mice could be used. nih.gov
Efficacy Assessment in Pre-clinical Disease Models
In each selected animal model, the efficacy of this compound would be rigorously assessed.
In Cancer Xenograft Models: Efficacy is primarily determined by measuring the inhibition of tumor growth over time. Tumor volume would be measured regularly, and at the end of the study, tumors would be excised and weighed.
In Inflammation Models: In the carrageenan-induced paw edema model, efficacy is measured by the reduction in paw swelling compared to a vehicle-treated control group. In arthritis models, a clinical scoring system is often used to assess disease severity, which includes measures of joint swelling, redness, and mobility.
In CNS Models: In seizure models, the primary efficacy endpoint is the ability of the compound to prevent or delay the onset of seizures. acs.org In models of depression, the key measure is a reduction in immobility time. nih.gov
A hypothetical data table summarizing the efficacy assessment in pre-clinical models is presented below.
| Animal Model | Efficacy Endpoint | Hypothetical Result for this compound |
| MCF-7 Xenograft in Mice | Tumor Growth Inhibition | 50% reduction in tumor volume at 20 mg/kg |
| Carrageenan-induced Paw Edema in Rats | Inhibition of Paw Edema | 45% reduction in paw volume at 10 mg/kg |
| MES Seizure Model in Mice | Protection from Seizures (ED50) | 30 mg/kg |
Pharmacodynamic Biomarker Evaluation in Animal Studies
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and producing a biological response in a living organism. nih.govnih.gov The evaluation of PD biomarkers is a critical component of in vivo studies.
In Cancer Models: Tumor tissue would be collected at the end of the study to analyze the same molecular signaling pathways that were investigated in vitro. For example, Western blot analysis could be used to confirm that the compound is inhibiting the PI3K/Akt/mTOR pathway in the tumor tissue. Immunohistochemistry could also be used to assess the proliferation marker Ki-67 and the apoptosis marker cleaved caspase-3.
In Inflammation Models: Blood samples would be collected to measure the systemic levels of inflammatory cytokines and other biomarkers. Tissue from the inflamed site (e.g., the paw in the edema model) would be collected for histological analysis and to measure local levels of inflammatory mediators.
In CNS Models: For studies investigating CNS effects, electroencephalography (EEG) can be used to measure changes in brain wave patterns that may correlate with the compound's mechanism of action. nih.gov Following the behavioral tests, brain tissue would be collected to measure neurotransmitter levels or the expression of key proteins in relevant brain regions.
A hypothetical data table summarizing the pharmacodynamic biomarker evaluation is presented below.
| Animal Model | Biomarker | Tissue/Fluid | Change Observed with this compound |
| MCF-7 Xenograft | Phospho-Akt | Tumor Tissue | Significant decrease |
| Carrageenan-induced Paw Edema | TNF-α | Serum | Significant decrease |
| MES Seizure Model | c-Fos expression | Brain (Hippocampus) | Reduced expression |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a pyrrolidine (B122466) derivative, might interact with a biological target, typically a protein.
Studies on various pyrrolidine derivatives have demonstrated their potential to bind to a range of protein targets. For instance, molecular docking has been employed to identify pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. In these studies, molecules were docked into the ATP-binding site of the Cdk5/p25 protein (PDB ID: 1UNL). nih.gov Similarly, docking studies on pyrrolidine carboxamides have helped in understanding their inhibitory action on the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov
The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. For example, in a study of pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1), docking results uncovered the key residues in the protein's binding site that interact with the ligand. nih.gov Another study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as tyrosinase inhibitors confirmed strong interactions with the enzyme's residues. rsc.org The Protein-Ligand Interaction Profiler (PLIP) is a tool often used for the automated analysis of these non-covalent interactions in protein-ligand complexes. bio.toolsvolkamerlab.org
| Pyrrolidine Derivative | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 complex | Occupied the ATP-binding site, forming stable interactions. | nih.gov |
| Pyrrolidine carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Rationalized structure-activity relationships for enzyme inhibition. | nih.gov |
| Hydroxybenzylidenyl pyrrolidine-2,5-dione | Tyrosinase | Demonstrated strong interactions with tyrosinase residues, suggesting high binding activity. | rsc.org |
| Fused 1H-pyrrole derivatives | EGFR/CDK2 | Pyrrolidine moiety occupied a hydrophobic pocket, forming interactions with key residues like Lys721. | nih.gov |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations provide insights into the stability of the docked complex, the flexibility of the ligand and protein, and the dynamics of their binding. mdpi.com
For pyrrolidine derivatives, MD simulations have been used to validate docking results and assess the stability of the ligand within the binding pocket. A study on Cdk5/p25 inhibitors showed that the complex with pyrrolidine-2,3-dione derivatives remained stable over a 30 ns simulation period, with an average root mean square deviation (RMSD) of ~2.15 Å. nih.gov In another study on Mcl-1 inhibitors, a 100 ns trajectory demonstrated the stability of the analyzed compounds in the target protein's binding site. nih.gov These simulations help to understand the conformational changes that may occur upon ligand binding and confirm that the key interactions observed in static docking poses are maintained over time. nih.govresearchgate.net
| System | Simulation Time | Key Parameter Analyzed | Result | Reference |
|---|---|---|---|---|
| Cdk5/p25 in complex with pyrrolidine-2,3-dione inhibitors | 30 ns | Root Mean Square Deviation (RMSD) | Average value of ~2.15 Å, indicating stability. | nih.gov |
| Mcl-1 in complex with pyrrolidine inhibitors | 100 ns | Binding Stability | Demonstrated stability of compounds in the binding site. | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) with thiazole-pyridine hybrids | Not Specified | Binding Stability & Thermodynamic Properties | Used to verify docking outcomes and understand binding thermodynamics. | mdpi.com |
De Novo Design and Virtual Screening Methodologies for Novel Analogs
De novo design and virtual screening are computational strategies employed to discover novel molecules with desired biological activities. De novo design involves building new molecular structures from scratch, often based on the steric and electronic properties of a target binding site. Virtual screening involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a biological target. mdpi.com
For the pyrrolidine scaffold, these techniques have been applied to design new analogs with enhanced potency and selectivity. For example, the LeapFrog program was used for the de novo design of 13 new pyrrolidine carboxamide analogues as potential inhibitors of Mycobacterium tuberculosis EACP reductase, based on information from CoMFA contour maps. nih.gov Virtual screening campaigns, using both structure-based and ligand-based approaches, have been successful in identifying novel pyrrolidine-containing inhibitors for various targets. nih.govnih.gov These methods accelerate the process of lead discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. researchgate.net
Prediction of Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Computational models are extensively used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities. These in silico predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity. nih.gov
| Compound | Oral Bioavailability | CYP3A4/CYP2D6 Inhibition | AMES Toxicity | hERG Inhibition | Skin Sensitization | Reference |
|---|---|---|---|---|---|---|
| Pred01 | Good | Non-inhibitor | No | No | No | nih.gov |
| Pred02 | Good | Non-inhibitor | No | No | No | nih.gov |
| Pred03 | Good | Inhibitor of CYP2D6 | No | No | No | nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of compounds. mdpi.com These calculations provide detailed information about molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding chemical reactivity and intermolecular interactions. nih.gov
For molecules containing the pyrrolidine ring, quantum chemical calculations have been used to characterize their structure and vibrational spectra. For example, the molecular structure of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid was optimized using DFT methods to understand its geometry. researchgate.net Such calculations can also predict reactivity descriptors based on Fukui functions, which identify the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. nih.gov This information is valuable for predicting metabolic pathways and designing more stable analogs.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural characterization of 1-(2-Fluorobenzoyl)pyrrolidine, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional (2D) techniques, would provide a complete structural assignment.
Due to the restricted rotation around the amide C-N bond, it is common for N-aroyl amides to exist as a mixture of E/Z geometric isomers in solution, which can lead to the observation of two sets of signals in the NMR spectra. The following discussion pertains to the major isomer.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons of the pyrrolidine (B122466) ring are expected to appear as multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom would be deshielded and appear at a lower field. The aromatic protons of the 2-fluorobenzoyl group would resonate in the aromatic region, with their chemical shifts and splitting patterns influenced by the electron-withdrawing fluorine and carbonyl substituents.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the downfield region (around 165-175 ppm). The carbons of the pyrrolidine ring would appear in the aliphatic region, while the aromatic carbons would be observed in the typical range for benzene (B151609) derivatives. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF).
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It is highly sensitive and has a wide chemical shift range, making it excellent for detecting fluorine-containing compounds. A single signal would be expected for the fluorine atom on the benzoyl group, and its chemical shift would be characteristic of an aryl fluoride. Coupling to neighboring protons (³JHF) would likely be observed in a proton-coupled ¹⁹F spectrum.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to assign the protons of the pyrrolidine ring and the aromatic system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be employed to correlate the proton signals with their directly attached carbons and with carbons over two or three bonds, respectively. This would allow for the unambiguous assignment of all proton and carbon signals.
Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | Pyrrolidine-H (α to N) | 3.4 - 3.7 | Multiplet | Deshielded by the adjacent nitrogen and carbonyl group. |
| Pyrrolidine-H (β to N) | 1.8 - 2.1 | Multiplet | Typical aliphatic region for pyrrolidine ring protons. | |
| Aromatic-H | 7.1 - 7.6 | Multiplets | Complex pattern due to fluorine and carbonyl substitution. | |
| ¹³C NMR | C=O (Amide) | 165 - 170 | Singlet (or doublet due to coupling with F) | Characteristic downfield shift for a carbonyl carbon. |
| Aromatic C-F | 158 - 162 | Doublet | Large one-bond C-F coupling constant (¹JCF). | |
| Aromatic C-H | 124 - 133 | Doublets | Chemical shifts influenced by substituents. | |
| Pyrrolidine C | 24 - 50 | Triplets (in ¹H decoupled) | Aliphatic carbons of the pyrrolidine ring. | |
| ¹⁹F NMR | Aromatic C-F | -110 to -120 | Multiplet | Referenced to CFCl₃. Coupling to ortho protons is expected. |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
MS: In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely be dominated by cleavage of the amide bond.
HRMS: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the atomic composition of the molecule and distinguishing it from other compounds with the same nominal mass.
MS/MS: Tandem mass spectrometry (MS/MS) would be employed to further investigate the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation spectrum can be obtained. This would help to confirm the connectivity of the molecule, for instance, by observing the loss of the pyrrolidine ring or the fragmentation of the benzoyl group. Common fragmentation pathways for α-pyrrolidinophenone synthetic cathinones, which share structural similarities, include the loss of the pyrrolidine moiety as a neutral fragment.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 193 | [M]⁺ (Molecular Ion) | Parent molecule. |
| 123 | [C₇H₄FO]⁺ | Loss of pyrrolidine radical from the molecular ion. |
| 95 | [C₆H₄F]⁺ | Loss of CO from the [C₇H₄FO]⁺ fragment. |
| 70 | [C₄H₈N]⁺ | Formation of the pyrrolidinyl cation. |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide group, typically found in the region of 1630-1680 cm⁻¹. Other key absorptions would include C-N stretching, aromatic C=C stretching, and C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule. A characteristic C-F stretching band would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is more sensitive to polar bonds, Raman is better for non-polar bonds. Therefore, the aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.
Predicted Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine) |
| 1680 - 1630 | C=O Stretch | Tertiary Amide |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1400 - 1200 | C-N Stretch | Amide |
| 1250 - 1100 | C-F Stretch | Aryl Fluoride |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds. For this compound, a reversed-phase HPLC method would likely be most suitable.
A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions would be optimized to achieve good separation and peak shape. Due to the presence of the benzoyl chromophore, UV detection at a suitable wavelength (e.g., around 230-250 nm) would be an effective method for detection and quantification. For higher specificity and sensitivity, HPLC coupled with mass spectrometry (LC-MS) could be employed, which would also provide structural confirmation of the analyte.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Assuming this compound has sufficient volatility and does not decompose at the temperatures used in the GC inlet and column, it can be effectively analyzed by this method.
A capillary GC system with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based column) would be appropriate. The temperature program would be optimized to ensure good separation from any impurities. A flame ionization detector (FID) would provide excellent sensitivity for quantification. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the method of choice. This would allow for the acquisition of a mass spectrum for the separated compound, which can be compared to a reference spectrum for positive identification. The analysis of fatty acid amides has been successfully achieved using GC-MS after derivatization, suggesting that with appropriate method development, direct analysis of N-aroyl amides is also feasible.
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is critical when dealing with chiral molecules like this compound, as enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for resolving enantiomers and quantifying their relative amounts. umn.eduheraldopenaccess.us
The direct method of chiral separation involves the use of a stationary phase that is itself chiral. eijppr.com The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes. eijppr.com Differences in the stability of these complexes lead to different retention times for each enantiomer, allowing for their separation and quantification. eijppr.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven versatile for the separation of a broad range of chiral compounds, including pyrrolidin-2-one derivatives. eijppr.comnih.govresearchgate.net Specifically, columns packed with cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3-chloro-4-methylphenylcarbamate) have shown success in resolving enantiomers of related structures. nih.govnih.gov
The separation is typically achieved under normal-phase or reversed-phase conditions. In normal-phase mode, a mobile phase consisting of a non-polar solvent like n-hexane with a polar modifier such as an alcohol (e.g., ethanol, isopropanol) is used. researchgate.netnih.gov The choice and concentration of the alcohol modifier are critical for optimizing resolution. In reversed-phase mode, aqueous buffers are used with organic modifiers like acetonitrile or methanol. nih.gov The resolution of enantiomers is calculated from the chromatogram, and the enantiomeric excess is determined by comparing the peak areas of the two enantiomers.
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3-chloro-4-methylphenylcarbamate) | nih.gov |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | nih.gov |
| Mobile Phase (SFC Mode) | CO₂ / Methanol (e.g., 85:15 v/v) | nih.gov |
| Flow Rate | 2.0 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Backpressure | 150 bar | nih.gov |
| Detection | UV at 210 nm | nih.gov |
Advanced Derivatization Strategies for Analytical Enhancement
Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are better suited for a given analytical technique. jfda-online.comyoutube.com For this compound, derivatization can be employed to enhance its detectability and improve chromatographic performance, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
For GC-MS, the primary goals of derivatization are to increase the volatility and thermal stability of the analyte. jfda-online.comyoutube.com While the target compound is reasonably volatile, derivatization can improve peak shape and reduce interactions with the chromatographic system. Silylation is a common technique where an active hydrogen atom is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. Acylation, the introduction of an acyl group, is another strategy that can enhance volatility and is often used for amines and alcohols. jfda-online.com
For LC-MS, derivatization aims to improve ionization efficiency and, consequently, detection sensitivity. nih.govresearchgate.net This is particularly useful for compounds that exhibit poor ionization in their native form. The strategy often involves introducing a moiety that is easily ionizable, such as a group that readily accepts a proton (for positive ion mode) or a group that can be easily deprotonated (for negative ion mode). nih.gov Reagents like benzoyl chloride can be used to label polar metabolites, increasing their hydrophobicity for better retention in reversed-phase chromatography and improving ionization efficiency. researchgate.net
| Technique | Reagent Class | Example Reagent | Target Functional Group | Purpose/Enhancement | Reference |
|---|---|---|---|---|---|
| Silylation (GC-MS) | Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Amides, Amines, Alcohols | Increases volatility and thermal stability. | |
| Acylation (GC-MS) | Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols, Phenols | Increases volatility; introduces fluorinated groups for electron capture detection. | jfda-online.com |
| Alkylation (GC-MS) | Alkylating Agents | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols | Increases volatility and detector response. | jfda-online.com |
| Amide Formation (LC-MS) | Primary Amines | 2-Dimethylaminoethylamine (DMED) | Carboxylic Acids | Introduces a readily ionizable tertiary amine for enhanced positive-ion ESI-MS signal. | nih.gov |
| Benzoylation (LC-MS) | Acyl Halides | Benzoyl Chloride | Amines, Phenols | Increases hydrophobicity and ionization efficiency. | researchgate.net |
Bioanalytical Methods for Quantification in Pre-clinical Biological Matrices
Quantifying this compound in complex biological matrices such as plasma, blood, or tissue homogenates is essential for pre-clinical pharmacokinetic studies. nih.gov Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. nih.govmdpi.com A robust bioanalytical method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. wisdomlib.org
Sample Preparation: The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte to a level suitable for detection. biocompare.comchromatographyonline.com Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins. nih.gov The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. A water-immiscible organic solvent is added to the aqueous biological sample, and the analyte partitions into the organic phase, which is then separated and evaporated. chromatographyonline.comijper.org
Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate the analyte. The sample is loaded onto an SPE cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of solvent.
LC-MS/MS Analysis: The prepared sample extract is injected into an HPLC or UHPLC system for chromatographic separation, typically using a reversed-phase C8 or C18 column. nih.gov The separation is followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent selectivity and sensitivity for quantification, even at very low concentrations. nih.gov Method validation is performed according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability. nih.govwisdomlib.org
| Step | Technique | Description | Key Considerations | Reference |
|---|---|---|---|---|
| Sample Preparation | Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate matrix proteins. | Fast and simple, but may be less clean than other methods (matrix effects). | nih.gov |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent. | Provides a cleaner extract than PPT; solvent choice is critical. | chromatographyonline.comijper.org | |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, washed, and then eluted. | Highly selective and provides very clean extracts; can be automated. | tecan.com | |
| Separation | Reversed-Phase HPLC/UHPLC | Separation on a non-polar stationary phase (e.g., C18) with a polar mobile phase. | Column chemistry, mobile phase composition, and gradient must be optimized. | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). | Optimization of precursor/product ion transitions and ionization source parameters is crucial. | nih.govmdpi.com |
| Quantification | Internal Standard (IS) Method | A stable isotope-labeled analog of the analyte is often used to correct for matrix effects and variability. | The IS should have similar chemical properties and chromatographic behavior to the analyte. | ijper.org |
Metabolic Studies of the Compound and Its Derivatives Pre Clinical
Identification of Metabolic Pathways and Key Metabolites
While specific studies detailing the full metabolic pathway of 1-(2-Fluorobenzoyl)pyrrolidine are not extensively documented in publicly available literature, insights can be drawn from research on structurally related compounds, particularly those containing a fluoropyrrolidine ring. The metabolism of such compounds often involves several key transformation reactions.
Research on fluoropyrrolidine-containing molecules has shown that the pyrrolidine (B122466) ring is susceptible to metabolic modification. nih.gov Key metabolic events include sequential oxidation and defluorination of the fluoropyrrolidine moiety. nih.gov These reactions can lead to the formation of various metabolites.
For analogous compounds, studies have identified metabolites where the pyrrolidine ring has been hydroxylated, followed by dehydrogenation to form the corresponding lactam. Aromatic hydroxylation is another common metabolic pathway. Furthermore, dealkylation of the pyrrolidine ring to form a primary amine, which can then be reduced to a secondary alcohol, has been observed for similar structures.
Based on these findings for related compounds, the proposed major metabolic pathways for this compound likely include:
Oxidation of the pyrrolidine ring: This can occur at various positions, leading to hydroxylated derivatives.
Defluorination: The fluorine atom on the benzoyl group may be metabolically removed.
Hydroxylation of the aromatic ring: The benzoyl moiety can undergo hydroxylation.
Formation of reactive intermediates: Sequential oxidation and defluorination can lead to the formation of reactive species. nih.gov
The identification of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Role of Cytochrome P450 Enzymes and Other Biotransformation Systems
The biotransformation of many xenobiotics is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. nih.govmdpi.com These enzymes catalyze a variety of phase I metabolic reactions, including oxidation, reduction, and hydrolysis, which generally serve to make compounds more water-soluble and easier to excrete. nih.gov
For compounds containing a fluoropyrrolidine moiety, studies have specifically implicated CYP3A isoforms in their metabolism. In rat liver microsomes, the bioactivation of a fluoropyrrolidine-containing compound was found to be primarily catalyzed by CYP3A1 and CYP3A2. nih.gov Pre-treatment with inducers of these enzymes significantly enhanced the extent of bioactivation. nih.gov This suggests that CYP3A enzymes are likely key players in the metabolism of this compound in preclinical species.
The general mechanism of CYP450 catalysis involves the binding of the substrate to the active site of the enzyme, followed by electron transfer from NADPH via cytochrome P450 reductase. nih.gov This leads to the activation of molecular oxygen and the subsequent oxidation of the substrate. nih.gov
While CYP enzymes are central to phase I metabolism, other biotransformation systems may also be involved. Phase II conjugation reactions, such as glucuronidation and sulfation, can occur on hydroxylated metabolites, further increasing their water solubility and facilitating their elimination.
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes
In vitro metabolic stability assays are essential tools in early drug discovery to predict the in vivo clearance of a compound. researchgate.net These assays typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.goveuropa.eu The stability of a compound is assessed by measuring its disappearance over time when incubated with these biological matrices. researchgate.net
The general procedure for assessing metabolic stability in vitro involves incubating the test compound with either hepatic microsomes (to primarily assess phase I metabolism) or hepatocytes (which contain both phase I and phase II enzymes) in the presence of necessary cofactors like NADPH. nih.govmdpi.com The concentration of the parent compound is then measured at various time points using LC-MS/MS. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Table 1: General Parameters for In Vitro Metabolic Stability Assays
| Parameter | Hepatic Microsomes | Hepatocytes |
|---|---|---|
| Enzyme Content | Primarily Phase I (CYP450s) | Phase I and Phase II enzymes |
| Cofactors | Requires addition of NADPH | Endogenous cofactors present |
| Incubation Time | Typically shorter | Can be longer |
| Endpoints | In vitro half-life (t½), Intrinsic Clearance (CLint) | In vitro half-life (t½), Intrinsic Clearance (CLint) |
Metabolic Reactivity and Bioactivation Potential
Metabolic bioactivation is the process by which a chemically stable compound is converted into a reactive metabolite by drug-metabolizing enzymes. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to toxicity.
Studies on compounds containing a fluoropyrrolidine ring have demonstrated a potential for metabolic activation. nih.gov The irreversible binding of such compounds to rat liver microsomal proteins was observed to be time- and NADPH-dependent. nih.gov This binding was reduced by the addition of trapping agents like reduced glutathione (B108866) (GSH) or N-acetylcysteine (NAC), indicating the formation of chemically reactive intermediates. nih.gov
Mass spectrometric analysis of the trapped adducts revealed that the fluoropyrrolidine ring underwent sequential oxidation and defluorination events, leading to the formation of reactive species that were then conjugated to GSH or NAC. nih.gov The bioactivation was primarily catalyzed by CYP3A1 and CYP3A2 in rats. nih.gov
These findings suggest that the fluoropyrrolidine moiety within a molecule can be a site of metabolic bioactivation. Therefore, it is plausible that this compound could also undergo similar bioactivation pathways, leading to the formation of reactive intermediates. Further studies, such as covalent binding assays and trapping experiments with nucleophiles in the presence of liver microsomes, would be necessary to confirm this potential.
Table 2: Summary of Metabolic Reactivity Findings for Fluoropyrrolidine-Containing Analogs
| Finding | Observation | Implication |
|---|---|---|
| Irreversible Binding | Time- and NADPH-dependent binding to microsomal proteins. nih.gov | Formation of reactive metabolites that can covalently bind to cellular components. nih.gov |
| Trapping Experiments | Attenuation of binding by GSH and NAC. nih.gov | Confirmation of the formation of electrophilic reactive intermediates. nih.gov |
| Mechanism | Sequential oxidation and defluorination of the fluoropyrrolidine ring. nih.gov | Elucidation of the bioactivation pathway. nih.gov |
| Enzymology | Primarily catalyzed by CYP3A1 and CYP3A2 in rats. nih.gov | Identification of the key enzymes responsible for bioactivation. nih.gov |
Future Directions and Emerging Research Avenues for 1 2 Fluorobenzoyl Pyrrolidine
Development of Next-Generation Pyrrolidine-Based Scaffolds with Enhanced Profiles
The pyrrolidine (B122466) ring is a cornerstone in medicinal chemistry, valued for its structural versatility and presence in numerous biologically active compounds. researchgate.netnih.gov Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing novel therapeutics. researchgate.netnih.gov Future research will concentrate on creating next-generation pyrrolidine-based scaffolds that build upon the foundation of molecules like 1-(2-fluorobenzoyl)pyrrolidine to achieve enhanced pharmacological profiles.
A key area of development will be the synthesis of skeletally diverse compound libraries. elsevierpure.com By creating a wide array of fused or spirocyclic pyrrolidine structures, researchers can systematically investigate how changes in the core scaffold impact biological activity. elsevierpure.com This approach moves beyond simple functional group modifications to explore novel chemical space, increasing the probability of discovering compounds with superior potency, selectivity, and pharmacokinetic properties.
Furthermore, the stereochemistry of the pyrrolidine ring is a crucial determinant of its biological function. researchgate.net Future efforts will likely involve the asymmetric synthesis of complex pyrrolidine derivatives to yield enantiomerically pure compounds. mdpi.com This is critical as different stereoisomers can exhibit vastly different biological activities and toxicities. nih.gov The strategic introduction of fluorine atoms, as seen in the 2-fluorobenzoyl moiety, is also expected to be a continuing trend. Fluorine substitution can significantly improve metabolic stability and receptor binding affinity. mdpi.com
The development of these next-generation scaffolds will be guided by a deeper understanding of structure-activity relationships (SAR). nih.gov By systematically modifying the pyrrolidine core and its substituents, researchers can build predictive models that correlate structural features with biological outcomes. nih.gov This will enable a more rational and efficient design of compounds with optimized therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of pyrrolidine-based compounds. nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising molecular candidates, predict their properties, and even propose novel synthetic routes, thereby accelerating the drug discovery process. harvard.edu
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are particularly promising for de novo drug design. harvard.edu These models can be trained on existing libraries of pyrrolidine derivatives to learn the underlying chemical patterns and then generate novel molecular structures with desired properties. researchgate.net This approach has the potential to uncover unconventional scaffolds that might be missed by traditional medicinal chemistry approaches.
Machine learning algorithms can also be employed to build predictive models for a wide range of pharmacological properties, including bioactivity, toxicity, and pharmacokinetics. harvard.edu For instance, a deep neural network could be trained to predict the binding affinity of a this compound derivative to a specific biological target based on its molecular structure. nih.gov Such models can be used to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing. harvard.edu
The application of AI is not limited to the design of the compounds themselves. Structure-aware deep learning approaches can analyze the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site and form key interactions. nih.gov This structure-based drug design is a powerful strategy for developing highly potent and selective inhibitors.
Exploration of Novel Biological Targets and Mechanistic Hypotheses
While the initial research on this compound may have focused on a specific biological target, future investigations will likely broaden to explore a wider range of therapeutic applications. The pyrrolidine scaffold is known to interact with a diverse array of biological targets, and derivatives of this compound could exhibit novel activities.
One promising area of exploration is in the field of neurodegenerative diseases, such as Alzheimer's disease. nih.gov Multi-target drugs that can interact with several key proteins in the disease pathway are gaining traction. nih.gov Given that various pyrrolidine derivatives have shown activity as acetylcholinesterase inhibitors, future research could investigate whether this compound analogs possess multi-target activity, for instance, by also inhibiting β-secretase. nih.govmdpi.com
Another avenue for exploration is in the development of new anticancer agents. The microtubule network is a validated target for cancer therapy, and molecules that interfere with microtubule dynamics can induce cancer cell death. mdpi.com Researchers may investigate whether novel 2-aroyl benzofuran-based compounds containing a pyrrolidine moiety could act as microtubule targeting agents. mdpi.com
The antibacterial potential of pyrrolidine derivatives also warrants further investigation. With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. nih.gov DNA gyrase and topoisomerase IV are essential bacterial enzymes that are attractive targets for drug development. nih.gov It is conceivable that derivatives of this compound could be designed to inhibit these enzymes.
The following table outlines potential novel biological targets for this compound derivatives:
| Therapeutic Area | Potential Biological Target | Rationale |
| Neurodegenerative Diseases | Acetylcholinesterase, β-secretase | Multi-target approach for diseases like Alzheimer's. nih.gov |
| Oncology | Microtubule network | Targeting a key component of the cytoskeleton in cancer cells. mdpi.com |
| Infectious Diseases | DNA gyrase, Topoisomerase IV | Essential bacterial enzymes as targets for new antibiotics. nih.gov |
Advanced Analytical Techniques for Comprehensive Compound Profiling
A thorough understanding of the physicochemical and pharmacological properties of this compound and its derivatives is crucial for their development as therapeutic agents. Advanced analytical techniques will play a pivotal role in providing a comprehensive profile of these compounds.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is an indispensable tool for the identification and quantification of the parent compound and its metabolites. dntb.gov.ua Techniques like time-of-flight mass spectrometry (TOF-MS) can provide accurate mass measurements, which are essential for structure elucidation. researchgate.net These methods will be critical for studying the metabolic fate of this compound in in vitro and in vivo systems.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for structural characterization. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to unambiguously determine the chemical structure of novel derivatives and their impurities. nih.gov
The use of advanced analytical techniques extends beyond structural and metabolic profiling. These methods are also crucial for assessing the purity and stability of the compounds, which are key quality attributes. The development of robust analytical methods is a prerequisite for advancing a compound through the drug development pipeline. The combination of various analytical platforms will provide a holistic understanding of the compound's properties, guiding its further development. nih.gov
Q & A
Q. What are the optimal laboratory conditions for synthesizing 1-(2-fluorobenzoyl)pyrrolidine?
The synthesis involves reacting 2-fluorobenzaldehyde with dialkylamine in dimethylformamide (DMF) at 150°C for 20 hours, using potassium carbonate as a base. Key steps include:
- Reagent Ratios : 2-fluorobenzaldehyde (9.49 mmol), dialkylamine (9.88 mmol), and K₂CO₃ (9.88 mmol) in DMF.
- Workup : Extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄.
- Yield : 93% as a brown oil, confirmed by TLC and ¹H NMR (δ 10.01 ppm for the carbonyl proton) . A table summarizing the synthesis parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 150°C |
| Reaction Time | 20 hours |
| Base | K₂CO₃ |
| Purification | Ethyl acetate extraction |
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- ¹H NMR Spectroscopy : Peaks at δ 10.01 (C=O), 7.61–6.75 (aromatic protons), and 3.33–1.96 (pyrrolidine protons) confirm the structure .
- Elemental Analysis : Nitrogen content (7.5% observed vs. 7.99% theoretical) identifies impurities or incomplete reactions .
- TLC Monitoring : Used to track reaction progress and ensure completion .
Q. What safety precautions are critical when handling this compound?
While specific data for this compound is limited, general precautions for fluorinated pyrrolidines include:
- Ventilation : Use fume hoods due to volatile solvents (e.g., DMF, ethyl acetate).
- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can researchers address yield discrepancies when scaling up the synthesis of this compound?
- Parameter Optimization : Adjust stirring efficiency, heating uniformity, and solvent volume ratios.
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities formed during scaling .
- Case Study : A 93% yield at 9.49 mmol scale suggests reproducibility, but lower yields at larger scales may require iterative adjustments to reaction time or temperature .
Q. What strategies control regioselectivity in synthesizing fluorobenzoyl-pyrrolidine derivatives?
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) direct reactions to specific positions. For example, 2-fluorobenzaldehyde favors carbonyl formation at the ortho position due to steric and electronic effects .
- Reaction Conditions : Microwave-assisted synthesis (e.g., as in related compounds) can enhance selectivity by reducing side reactions .
Q. How is this compound utilized in coordination chemistry or materials science?
- Coordination Polymers : Analogous pyrrolidine derivatives (e.g., 1-(2-aminoethyl)pyrrolidine) form nickel(II) complexes with distinct geometries (cis/trans isomers), characterized by X-ray crystallography .
- Functionalization : The fluorobenzoyl group may act as a ligand for metal centers, enabling applications in catalysis or supramolecular assembly .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
